molecular formula C11H12FNO2S B7678059 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide

Cat. No.: B7678059
M. Wt: 241.28 g/mol
InChI Key: GZTGPQRXTWAKQQ-UHFFFAOYSA-N
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Description

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of the mutant EGFR, which is commonly found in NSCLC patients.

Mechanism of Action

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding pocket of the receptor, thereby preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death. This compound is highly selective for mutant EGFR and has minimal activity against wild-type EGFR or other tyrosine kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells harboring EGFR T790M mutations. In addition, this compound has been shown to reduce tumor growth and metastasis in preclinical models of NSCLC. In clinical trials, this compound has been well-tolerated and has demonstrated a favorable safety profile, with few serious adverse events reported.

Advantages and Limitations for Lab Experiments

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, which allows for the use of lower concentrations and reduces the risk of off-target effects. However, this compound is a relatively new drug and may not be readily available in all labs. In addition, the synthesis of this compound is complex and may require specialized equipment and expertise.

Future Directions

Several future directions for the research and development of 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide are possible. One direction is to investigate the optimal dosing and scheduling of this compound in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore the use of this compound in other types of cancer that harbor EGFR mutations, such as head and neck cancer. Finally, the development of novel EGFR TKIs with improved potency and selectivity for mutant EGFR, such as this compound, is an important area of research for the treatment of NSCLC and other EGFR-driven cancers.
Conclusion:
In conclusion, this compound is a potent and selective third-generation EGFR TKI used in the treatment of NSCLC. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in preclinical and clinical studies and has the potential to improve the treatment outcomes for NSCLC patients with EGFR T790M mutations.

Synthesis Methods

The synthesis of 3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide involves several steps, including the preparation of the key intermediate, 3-fluoro-4-methoxyaniline, and the coupling reaction with propargyl bromide. The final product is obtained after several purification steps, including recrystallization and column chromatography. The synthesis of this compound has been described in detail in several publications, including the original patent and subsequent research articles.

Scientific Research Applications

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, this compound has been shown to be highly effective against NSCLC cells harboring EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. In clinical trials, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with EGFR T790M mutations. This compound has also been investigated in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.

Properties

IUPAC Name

3-fluoro-N,2-dimethyl-N-prop-2-ynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2S/c1-4-8-13(3)16(14,15)11-7-5-6-10(12)9(11)2/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTGPQRXTWAKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N(C)CC#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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